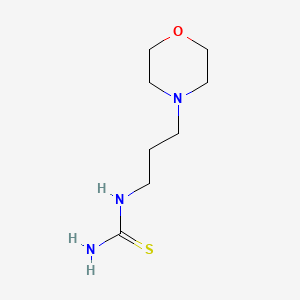

1-(3-Morpholinopropyl)-2-thiourea

Description

Historical Development and Significance of Thiourea (B124793) Derivatives in Organic Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom. wikipedia.org This substitution imparts distinct chemical properties that have made thiourea and its derivatives valuable reagents and building blocks in organic synthesis. wikipedia.orgwikipedia.org

Historically, thioureas have been instrumental in the synthesis of a wide array of heterocyclic compounds, including pyrimidines and aminothiazoles. wikipedia.org Their ability to act as a source of sulfide (B99878) has been exploited in the preparation of metal sulfides. wikipedia.org Furthermore, thiourea functions as a reductant, for instance, in the workup of ozonolysis reactions to yield carbonyl compounds. wikipedia.org In industrial applications, thiourea derivatives are used in the production of flame-retardant resins and as vulcanization accelerators. wikipedia.org

The versatility of thiourea derivatives extends to medicinal chemistry, where they are recognized as a "privileged structure." nih.gov This means the thiourea scaffold is a common framework in a variety of drugs and bioactive compounds. nih.gov A number of thiourea-containing drugs have been developed for the treatment of various diseases, including infections and cancer. nih.govnih.gov Their biological activity is often attributed to their ability to form strong hydrogen bonds and interact with various biological targets. wikipedia.orgbiointerfaceresearch.com

Role of Morpholine (B109124) Scaffolds in Molecular Design and Functionality

Morpholine is a six-membered heterocyclic compound containing both a nitrogen and an oxygen atom. biosynce.com This structure confers a unique combination of properties, making it a highly desirable component in molecular design, particularly in medicinal chemistry. biosynce.comnih.gov The presence of the nitrogen atom provides basicity, while the oxygen atom contributes to polarity and the ability to form hydrogen bonds. biosynce.com

The incorporation of a morpholine ring into a molecule can significantly improve its physicochemical and pharmacokinetic properties. biosynce.comnih.gov For instance, it can enhance aqueous solubility, which is crucial for drug absorption and bioavailability. biosynce.comresearchgate.net The morpholine moiety is found in numerous approved drugs, including the antibiotic linezolid (B1675486) and the erectile dysfunction medication sildenafil, highlighting its importance in the pharmaceutical industry. biosynce.com

In drug design, the morpholine scaffold is often used to fine-tune the biological activity of a lead compound. biosynce.com By modifying the substituents on the morpholine ring, chemists can optimize the interaction between a drug and its target, potentially leading to increased potency and selectivity. biosynce.com Its versatility and facile synthetic accessibility have cemented its status as a "privileged pharmacophore" in modern drug discovery. nih.govnih.gov

Rationale for Investigating 1-(3-Morpholinopropyl)-2-thiourea within Contemporary Chemical Research

The investigation into this compound is driven by the synergistic potential of its two key structural motifs: the thiourea core and the morpholine ring. The combination of the proven biological activities of thiourea derivatives with the favorable pharmacokinetic properties imparted by the morpholine scaffold presents a compelling strategy for the development of new chemical entities with potential therapeutic applications.

Overview of Current Research Trajectories for Thiourea-Morpholine Conjugates

Current research on compounds that conjugate thiourea and morpholine moieties is exploring a range of potential applications. While specific research on this compound is not extensively detailed in publicly available literature, the broader class of thiourea-morpholine conjugates is being investigated for various biological activities.

Studies on similar structures, such as those incorporating a thiourea bridge, have been conducted to explore their potential as insect growth regulators. nih.gov In the realm of medicinal chemistry, the synthesis of novel compounds containing both thiourea and morpholine fragments is an active area of research. For instance, various morpholine-thiopyrano pyrimidine (B1678525) derivatives have been designed and synthesized as potential anticancer agents, with some showing inhibitory activity against specific cellular targets. sci-hub.se The general strategy involves leveraging the established biological relevance of both scaffolds to create hybrid molecules with enhanced or novel properties.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylpropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3OS/c9-8(13)10-2-1-3-11-4-6-12-7-5-11/h1-7H2,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAANQRSELTXKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912215 | |

| Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111538-46-6 | |

| Record name | N-[3-(4-Morpholinyl)propyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111538-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111538-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Innovations in Green Chemistry for Sustainable Synthesis of Thiourea-Morpholine Compounds

The growing emphasis on environmental stewardship in chemical synthesis has propelled the development of green chemistry methodologies for the production of thiourea-morpholine compounds. These innovative strategies aim to minimize the environmental footprint by reducing waste, eliminating hazardous solvents, and lowering energy consumption. Key advancements include the use of alternative energy sources like microwave and ultrasound irradiation, solvent-free reaction conditions, and the application of eco-friendly solvents such as water and deep eutectic solvents (DESs).

Recent trends in organic synthesis highlight a shift away from traditional, often hazardous, methods towards more sustainable practices. researchgate.netmdpi.com For thiourea (B124793) derivatives, this includes moving away from toxic reagents like thiophosgene (B130339) and utilizing cleaner synthetic routes. researchgate.net These green approaches not only offer environmental benefits but also frequently lead to improved reaction yields, shorter reaction times, and simplified product isolation procedures. nih.govnih.gov

Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Methods

Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis (UAS) have emerged as powerful tools in green chemistry, offering significant advantages over conventional heating methods. nih.govnih.gov These techniques can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while also improving product yields. nih.govresearchgate.net

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to higher reaction selectivity and cleaner product formation. nih.gov Several studies have demonstrated the successful application of microwave assistance in the synthesis of various heterocyclic compounds, including those containing morpholine (B109124) and thiourea moieties. nih.govnih.gove3s-conferences.org For instance, the synthesis of 2-amino-1,3-thiazoles from alcohols and thiourea has been efficiently achieved using microwave irradiation, showcasing a versatile one-pot method that is both rapid and environmentally friendly. organic-chemistry.org While not specifically detailing the synthesis of 1-(3-Morpholinopropyl)-2-thiourea, these methodologies are directly applicable.

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates the chemical reaction. nih.govmdpi.com This method has been successfully employed for the synthesis of various thiourea derivatives, often at ambient temperature and with high yields. nih.govresearchgate.net The synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea, for example, showed significantly higher yields in shorter times under ultrasonic conditions compared to conventional methods. researchgate.net These findings suggest a strong potential for applying UAS to the synthesis of this compound, offering an energy-efficient and rapid alternative.

Table 1: Comparison of Conventional vs. Energy-Efficient Synthesis of Thiourea Derivatives This table presents representative data from the synthesis of various thiourea derivatives to illustrate the advantages of microwave and ultrasound-assisted methods.

| Synthesis Method | Reactants | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | Chalcones, Thiourea | Dihydropyrimidine-2-thiones | Not specified | Lower | researchgate.net |

| Ultrasound | Chalcones, Thiourea | Dihydropyrimidine-2-thiones | 20-30 min | High | researchgate.net |

| Conventional | Ethyl acetoacetate, Thiourea, Aldehydes | Thiazolopyrimidine derivatives | Longer | 72-78% | nih.gov |

| Microwave | Ethyl acetoacetate, Thiourea, Aldehydes | Thiazolopyrimidine derivatives | Shorter | 90-95% | nih.gov |

| Conventional | Precursors, Amines | Acetamide derivatives | Not specified | 60% | e3s-conferences.org |

| Microwave | Precursors, Amines | Acetamide derivatives | Not specified | Good | e3s-conferences.org |

Solvent-Free and Aqueous Synthesis Strategies

A cornerstone of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. This has led to the exploration of solvent-free (mechanochemical) and aqueous synthesis methods for thiourea derivatives.

Mechanochemical synthesis, typically performed by grinding or ball milling solid reactants, can lead to quantitative yields of thioureas without the need for any bulk solvent. researchgate.netbeilstein-journals.org This "click-type" chemistry is highly efficient and generates minimal waste. beilstein-journals.org The reaction of amines with isothiocyanates, a common route to thioureas, proceeds rapidly under mechanochemical conditions. beilstein-journals.org This solvent-free approach is a promising green alternative for the synthesis of morpholine-containing thioureas.

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. The synthesis of symmetrical N,N'-disubstituted thioureas has been successfully demonstrated in water using solar energy, highlighting an exceptionally environmentally benign process. researchgate.net A continuous-flow synthesis of various thioureas, including a morpholine derivative, has also been developed using an aqueous polysulfide solution, which allows for easy product isolation by filtration. mdpi.com A patent also describes the synthesis of N,N'-diisopropylthiourea using water as a solvent and a recyclable catalyst. google.com These examples underscore the viability of water as a medium for the synthesis of this compound.

Table 2: Green Solvents in Thiourea Synthesis This table provides examples of green solvent applications in the synthesis of various thiourea derivatives.

| Green Approach | Reactants | Product | Solvent/Condition | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aqueous Synthesis | Primary amines, CS₂ | Symmetrical thioureas | Water, Solar energy | 57-99% | researchgate.net |

| Aqueous Flow | Isocyanide, Morpholine, Sulfur | Morpholine thiourea derivative | Water-acetonitrile | 76% | mdpi.com |

| Solvent-Free | Aryl isothiocyanate, Aromatic amine | Diarylthioureas | Grinding/Milling | ≥99% | beilstein-journals.org |

Application of Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are emerging as a novel class of green solvents with unique properties. nih.gov They are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol). DESs are often biodegradable, non-toxic, and inexpensive to produce. nih.gov They can act as both the solvent and catalyst in chemical reactions. While specific data on the synthesis of this compound in DESs is not yet prevalent, the successful synthesis of other heterocycles, such as thiophenes, in DESs like choline chloride/glycerol suggests their potential applicability. researchgate.net The versatility and tunable properties of DESs make them a promising area for future research in the sustainable synthesis of thiourea-morpholine compounds. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in understanding the geometry, reactivity, and spectroscopic properties of thiourea (B124793) derivatives. nih.govsemanticscholar.orgmdpi.com

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net For 1-(3-Morpholinopropyl)-2-thiourea, the HOMO is expected to be localized on the electron-rich thiourea moiety, specifically the sulfur and nitrogen atoms, while the LUMO would be distributed over the molecule. Computational studies on similar thiourea derivatives have provided insights into these electronic properties, which correlate with chemical reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.15 | Electron donating ability |

| ELUMO | -1.25 | Electron accepting ability |

| Energy Gap (ΔE) | 4.90 | High kinetic stability |

| Ionization Potential (I) | 6.15 | Energy to remove an electron |

| Electron Affinity (A) | 1.25 | Energy released when gaining an electron |

| Global Hardness (η) | 2.45 | Resistance to change in electron distribution |

Note: These values are illustrative and based on typical results for similar thiourea derivatives.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations are highly effective in predicting vibrational frequencies (FTIR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. nih.gov This correlation aids in the precise assignment of vibrational modes to specific functional groups within the molecule, such as the C=S stretching, N-H bending, and morpholine (B109124) ring vibrations. A study on the related compound morpholine-4-ylmethylthiourea successfully used DFT to assign its FTIR and FT-Raman spectra. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)

| Functional Group | Vibrational Mode | Calculated (Scaled) | Experimental (Hypothetical) |

|---|---|---|---|

| N-H | Stretching | 3350 | 3355 |

| C-H (Alkyl) | Stretching | 2950-2850 | 2945-2840 |

| C=S | Stretching | 730 | 735 |

| C-N | Stretching | 1350 | 1352 |

Note: Data is hypothetical, illustrating the typical high correlation achieved between DFT-calculated and experimental spectra.

Conformational Energy Landscape and Tautomeric Equilibrium Investigations

Thiourea derivatives can exist in different tautomeric forms, primarily the thione [>C=S] and thiol [-C(SH)=N-] forms. mdpi.com DFT calculations can be used to determine the relative stabilities of these tautomers by computing their ground-state energies. nih.gov For most simple thioureas, the thione form is significantly more stable. mdpi.com Furthermore, the this compound molecule has several rotatable bonds, leading to a complex conformational landscape. By performing a potential energy surface scan, DFT can identify the most stable conformers and the energy barriers for interconversion between them. The morpholine ring typically adopts a stable chair conformation. researchgate.net

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. scispace.com For this compound, MD simulations can provide detailed insights into its dynamic behavior, conformational flexibility, and interactions with its environment, particularly with solvent molecules like water. researchgate.net By simulating the molecule in a box of explicit water molecules, one can analyze the formation and lifetime of hydrogen bonds between the thiourea's N-H groups, the sulfur atom, the morpholine's oxygen and nitrogen atoms, and the surrounding water. scispace.comresearchgate.net This information is crucial for understanding its solubility and how it behaves in a biological medium. The stability of the ligand-protein complexes predicted by molecular docking can also be validated through MD simulations. nih.govjppres.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or antimicrobial effects. mdpi.com This involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), or hydrophobic (e.g., LogP). researchgate.net A mathematical model is then built to correlate these descriptors with the observed activity. Such models can provide valuable design principles for synthesizing new, more potent derivatives. nih.gov

Table 3: Selected Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Topological | Molecular Weight | 217.33 g/mol |

| Number of Rotatable Bonds | 5 | |

| Electronic | Dipole Moment | 4.5 D |

| Polar Surface Area (PSA) | 71.9 Ų | |

| Physicochemical | LogP (octanol-water partition) | 1.2 |

| Number of H-bond Donors | 2 |

Note: These values are calculated or estimated for the specific structure of this compound and are typical inputs for a QSAR study.

Emerging Applications in Non Biological Chemical Domains

Catalytic Applications

The dual functionality inherent in the 1-(3-Morpholinopropyl)-2-thiourea structure makes it a promising candidate for various catalytic applications. The thiourea (B124793) group can act as a hydrogen-bond donor or a ligand for metal centers, while the morpholine (B109124) nitrogen can function as a Brønsted or Lewis base.

Organocatalysis and Asymmetric Synthesis Leveraging Chiral Thiourea Moieties

Thiourea derivatives have become powerful organocatalysts in asymmetric synthesis. nih.gov Their catalytic activity stems from the ability of the two N-H protons on the thiourea moiety to form a dual hydrogen-bond with electrophiles, such as carbonyls or imines, thereby activating them for nucleophilic attack. rsc.org This non-covalent interaction is central to thiourea organocatalysis. rsc.org

In compounds like this compound, the presence of the morpholine group introduces a basic site, enabling bifunctional catalysis. Such catalysts can simultaneously activate both the electrophile (via the thiourea group) and the nucleophile (via the amino group), leading to enhanced reactivity and stereoselectivity. nih.gov Chiral versions of amino-thioureas have been successfully employed in a wide range of enantioselective transformations, including Michael additions, aza-Henry reactions, and annulations. beilstein-journals.org While specific studies on the chirality of this compound are not prevalent, the principles established with similar bifunctional catalysts highlight its potential. For instance, L-proline derived bifunctional thioureas have been used for the asymmetric decarboxylative cyanomethylation of isatins. nih.gov

Below is a table summarizing the application of various bifunctional thiourea organocatalysts in asymmetric reactions, illustrating the potential roles for a molecule like this compound if rendered chiral.

| Catalyst Type | Reaction | Substrates | Product | Enantioselectivity (ee) |

| Cinchona Alkaloid-Thiourea | Aza-Henry Reaction | N-Boc imines, Nitroalkanes | β-Nitroamines | Up to 97% |

| Amino Acid-Derived Thiourea | Michael Addition | 1,3-Dicarbonyl compounds, Nitroolefins | γ-Nitrocarbonyls | Up to 99% |

| Diamine-Based Thiourea | [3+2] Annulation | Isothiocyanato-indanones, Olefins | Spirobarbiturates | >99% |

This table presents representative data for bifunctional thiourea catalysts to illustrate the potential applications of chiral derivatives of this compound.

Metal-Catalyzed Reactions with Thiourea-Derived Ligands

The thiourea moiety is an excellent ligand for transition metals due to the soft nature of the sulfur atom, which forms strong coordinate bonds. nih.gov Thiourea derivatives can act as monodentate ligands through the sulfur atom or as bidentate chelating ligands, often involving a neighboring donor atom. mdpi.comresearchgate.net In this compound, both the thiocarbonyl sulfur and the morpholine nitrogen are potential coordination sites, allowing it to act as a bidentate N,S-donor ligand.

Thiourea-metal complexes have been investigated for a variety of catalytic reactions. For example, palladium complexes with thiourea ligands have shown activity in coupling reactions. nih.gov The coordination of the thiourea ligand to the metal center can modulate its electronic properties and steric environment, thereby influencing the catalytic activity and selectivity. Complexes of rhodium, iridium, and ruthenium with thiourea-derived ligands have also been synthesized and explored for their catalytic potential. nih.gov

The table below lists examples of metal complexes with thiourea-type ligands and their catalytic applications.

| Ligand Type | Metal Center | Reaction Type |

| Pyridyl-thiourea | Ruthenium(II) | Transfer Hydrogenation |

| Phosphine-thiourea | Gold(I), Silver(I) | N/A (Studied for cytotoxic properties, potential for catalysis) |

| N-phenylmorpholine-4-carbothioamide | Palladium(II), Platinum(II) | N/A (Studied for biological activity, potential for catalysis) |

| Chiral Cyclic Thiourea | Palladium(II) | Allylic Substitution |

This table provides examples of metal complexes with various thiourea-based ligands, indicating the potential utility of this compound as a ligand in catalysis.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of thiourea catalysis is crucial for catalyst design and optimization. Two primary modes of activation are generally considered in organocatalysis. The first is the dual hydrogen-bond (H-bond) activation model, where the thiourea N-H protons stabilize a transition state through bifurcated hydrogen bonding. nih.gov

An alternative mechanism involves the thiourea acting as a Brønsted acid. nih.gov In this pathway, the thiourea protonates the substrate to form a more reactive cationic intermediate, which then reacts with the nucleophile. nih.gov Combined experimental and computational studies on certain thiourea-catalyzed reactions, such as pyranylation, support this Brønsted acid mechanism. nih.govnih.gov The presence of a basic moiety, like the morpholine in this compound, could favor a bifunctional pathway where the base assists in deprotonating the nucleophile while the thiourea activates the electrophile, proceeding through a highly organized transition state.

Materials Science Applications

The functional groups within this compound also make it a valuable component in the design of advanced materials, including polymers, coatings, and self-assembled systems.

Incorporation into Polymeric Materials and Coatings

Thiourea derivatives are utilized in polymer science both as catalysts for polymerization and as functional monomers or additives. In organocatalytic ring-opening polymerization (ROP) of cyclic esters like lactide, thioureas, often paired with a strong base, act as highly efficient catalysts. rsc.orgresearchgate.net They are thought to activate the monomer via hydrogen bonding while the base activates the initiating alcohol. rsc.org The morpholine group in this compound could potentially act as an internal co-catalyst in such polymerizations.

Furthermore, the thiourea group can be incorporated directly into polymer chains or used as a cross-linker to enhance material properties. For instance, a polyether-thiourea-siloxane (PTS) copolymer has been synthesized for use in marine antifouling coatings. mdpi.com In this application, the thiourea and ether groups create strong hydrogen-bonding interactions, which improve the adhesion of the coating to substrates. mdpi.com Similarly, poly-thiourea formaldehyde (PTF) has been used to create microcapsules for self-healing anticorrosion coatings. researchgate.net The incorporation of this compound into polymer matrices could impart similar benefits, such as improved mechanical properties and enhanced adhesion.

Supramolecular Assemblies and Self-Assembled Systems

The strong and directional hydrogen-bonding capability of the thiourea group makes it an excellent building block for supramolecular chemistry. researchgate.net Thiourea derivatives can self-assemble into well-defined one-, two-, or three-dimensional networks through intermolecular N-H···S=C and N-H···N hydrogen bonds. acs.org The resulting supramolecular structures have potential applications in areas such as crystal engineering and the development of functional materials.

The specific geometry of the substituents on the thiourea nitrogen atoms influences the final assembled structure. The presence of the morpholinopropyl group in this compound provides additional hydrogen bond acceptors (the morpholine oxygen and nitrogen) and conformational flexibility, which could be exploited to create complex and functional supramolecular architectures. These assemblies are of interest for creating organogels, porous frameworks, and molecular sensors. mdpi.com

Development of Hybrid Organic-Inorganic Materials

The synthesis of hybrid organic-inorganic materials offers a pathway to combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). The bifunctional nature of this compound makes it a compelling candidate as an organic linker or surface modifier in the fabrication of these composite materials. The morpholine and thiourea moieties provide multiple coordination sites for interaction with inorganic components, leading to the formation of stable and functional hybrid structures.

A notable area of investigation is the functionalization of silica surfaces with thiourea-containing organosilanes. While direct studies on this compound are limited, research on analogous structures, such as 3-[(thiourea)-propyl]-functionalized silica gel, provides significant insights into its potential. In these materials, the thiourea group acts as a robust chelating agent for various metal ions, a property that can be harnessed for applications in catalysis and environmental remediation.

The general synthetic approach involves the reaction of a silane coupling agent, which has been previously attached to the silica surface, with the thiourea derivative. The resulting material possesses a high density of active sites, directly attributable to the thiourea functionality. The morpholine group in this compound could further enhance the material's properties by introducing additional coordination sites and modifying the surface polarity.

Table 1: Potential Hybrid Organic-Inorganic Materials Incorporating this compound

| Inorganic Substrate | Potential Functionalization Method | Key Features of Hybrid Material | Potential Applications |

| Silica Gel | Covalent grafting via silane coupling agents | High surface area, tunable porosity, metal-chelating properties | Catalysis, solid-phase extraction, heavy metal adsorption |

| Metal Nanoparticles (e.g., Au, Ag) | Surface functionalization via thiol-metal interaction | Enhanced stability, specific surface recognition | Sensors, antimicrobial coatings, catalysis |

| Metal-Organic Frameworks (MOFs) | Incorporation as a functionalized organic linker | High porosity, selective guest binding | Gas storage and separation, sensing, drug delivery |

Detailed research into the synthesis and characterization of hybrid materials specifically incorporating this compound is needed to fully elucidate their structural and functional properties. However, the foundational chemistry of its constituent functional groups strongly suggests its utility in creating novel materials with tailored characteristics.

Analytical Chemistry and Sensor Development

The presence of both a Lewis basic morpholine nitrogen and a soft sulfur donor in the thiourea group makes this compound an attractive molecule for applications in analytical chemistry, particularly in the development of sensors and for separation processes.

Chemo-sensing and Bio-sensing Applications

Thiourea derivatives have been widely investigated as chemosensors for the detection of various analytes, including metal ions and anions. The sensing mechanism often relies on the coordination of the analyte with the thiourea group, leading to a measurable change in an optical or electrochemical signal. The morpholine moiety in this compound can play a crucial role in modulating the selectivity and sensitivity of the sensor by participating in the binding event or by influencing the electronic properties of the sensing molecule.

For instance, thiourea-based sensors have demonstrated high selectivity for heavy metal ions such as mercury(II), copper(II), and lead(II). The interaction of these soft metal ions with the soft sulfur atom of the thiourea group is a key factor in this selectivity. The development of a sensor based on this compound could potentially leverage this interaction for the sensitive and selective detection of these environmentally and biologically important cations.

While specific studies on biosensing applications of this compound are not yet prevalent, the ability to functionalize biomolecules with this compound opens up possibilities for the development of novel biosensors. For example, its attachment to proteins or nucleic acids could enable the detection of specific biological interactions or the monitoring of enzymatic activity.

Table 2: Potential Chemo-sensing Applications of this compound

| Target Analyte | Potential Sensing Mechanism | Signal Transduction | Key Advantages |

| Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺, Pb²⁺) | Coordination with thiourea and morpholine groups | Colorimetric or fluorometric changes, electrochemical response | High selectivity, potential for real-time monitoring |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions with thiourea N-H protons | Changes in UV-Vis or fluorescence spectra | Tunable selectivity based on substituent effects |

| Small Organic Molecules | Host-guest interactions | Supramolecular complexation leading to signal change | Potential for specific molecular recognition |

Further research is required to synthesize and characterize specific sensor molecules based on this compound and to evaluate their performance in detecting a range of analytes.

Extraction and Separation Processes

The chelating properties of this compound also make it a promising candidate for use in extraction and separation processes. The ability to selectively bind to certain metal ions can be exploited in liquid-liquid extraction, solid-phase extraction, and membrane-based separation techniques.

In solid-phase extraction, silica gel or a polymer resin functionalized with this compound could be used to selectively remove target metal ions from a complex matrix. The efficiency of the extraction would depend on factors such as the pH of the solution, the nature of the solvent, and the presence of competing ions.

Table 3: Potential Applications of this compound in Separation Processes

| Separation Technique | Role of this compound | Target Analytes | Potential Advantages |

| Solid-Phase Extraction | Active ligand on a solid support (e.g., silica, polymer) | Heavy and precious metal ions | High selectivity, reusability of the solid phase |

| Liquid-Liquid Extraction | Extractant in the organic phase | Metal ions | Efficient separation from aqueous solutions |

| Membrane Separation | Functional group in a polymer inclusion membrane | Specific ions or small molecules | Enhanced transport and selectivity |

The development of extraction and separation methods based on this compound requires detailed studies to optimize the conditions for selective binding and elution of the target analytes. The versatility of its chemical structure suggests that a wide range of applications in this field are yet to be explored.

Future Directions and Advanced Research Frontiers

Development of Advanced Computational Models for Predictive Design

The future of designing novel analogs of 1-(3-Morpholinopropyl)-2-thiourea will heavily rely on the development and application of sophisticated computational models. These in silico tools are crucial for predicting the biological activity and pharmacokinetic properties of new derivatives, thereby streamlining the design process and reducing reliance on costly and time-consuming empirical synthesis.

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a primary avenue for this predictive design. By developing 2D and 3D-QSAR models, researchers can establish a mathematical correlation between the structural features of this compound derivatives and their biological activities. ijper.orgresearchgate.netnih.govnih.gov For instance, a comprehensive computational study on thiourea (B124793) analogs has successfully utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for inhibitory activity against specific enzymes. nih.gov These models can elucidate how steric, electrostatic, and hydrophobic fields of the molecule influence its potency, offering precise guidance for structural modifications. nih.govnih.gov

Molecular docking studies will complement QSAR models by providing insights into the specific binding interactions between this compound derivatives and their biological targets. nih.govnih.govnih.govfarmaciajournal.com This technique can predict the preferred orientation of the molecule within a receptor's active site and identify key interactions, such as hydrogen bonds formed by the thiourea group's N-H protons. nih.govnih.gov Such detailed interaction maps are invaluable for designing derivatives with enhanced binding affinity and selectivity. The combination of QSAR and docking has been effectively used for other thiourea analogs to design new compounds with high predicted activities. nih.gov

Table 1: Advanced Computational Models for Predictive Design

| Computational Model | Application for this compound Derivatives | Predicted Outcomes |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural properties with biological activity. | Potency, selectivity, identification of key structural features for activity. nih.gov |

| Molecular Docking | Simulate binding modes and interactions with target proteins. | Binding affinity, interaction patterns (e.g., hydrogen bonds), guide for structure-based design. nih.govnih.govfarmaciajournal.com |

| Pharmacophore Modeling | Identify essential 3D arrangement of features required for activity. | Template for designing new molecules with similar biological profiles. |

| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Drug-likeness, bioavailability, potential toxicity profiles. researchgate.netresearchgate.net |

Future research will focus on creating highly validated and robust models specific to the this compound scaffold, enabling the rational design of next-generation compounds with tailored biological functions.

Exploration of High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space around the this compound scaffold, future research must embrace high-throughput synthesis (HTS) and screening methodologies. nih.govwikipedia.org These automated platforms allow for the rapid generation and evaluation of large libraries of chemical compounds, significantly accelerating the discovery of new lead structures. nih.govwikipedia.orgnih.gov

The development of automated synthesis workflows, potentially utilizing flow chemistry, will be instrumental. uzh.chgoogle.com Such systems can efficiently produce a diverse array of this compound derivatives by systematically varying substituents on the morpholine (B109124) or thiourea moieties. This approach enables the expeditious synthesis of numerous analogs from readily available building blocks, creating a comprehensive library for biological evaluation. nih.gov

Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) to quickly identify molecules with desired biological activities. wikipedia.org HTS employs miniaturized assays, often in 384- or 1536-well microplates, and robotic automation to test thousands of compounds per day. wikipedia.orgnuvisan.com For derivatives of this compound, HTS assays could be designed to screen for a wide range of activities, including enzyme inhibition, antimicrobial efficacy, or anticancer properties. researchgate.netmdpi.com The success of any HTS campaign hinges on the development of robust and reliable assays that minimize false positives and negatives. nih.gov

Table 2: High-Throughput Screening Workflow

| Step | Description | Key Technologies |

|---|---|---|

| Library Generation | Automated synthesis of a diverse library of this compound derivatives. | Flow chemistry, robotic liquid handlers, parallel synthesis. uzh.ch |

| Assay Development | Creation of sensitive and specific biochemical or cell-based assays for the desired biological target. | Fluorescence, luminescence, absorbance-based readouts. mdpi.com |

| High-Throughput Screening | Rapid testing of the compound library against the developed assay. | Automated plate handlers, multi-well plate readers, robotic systems. wikipedia.orgnuvisan.com |

| Data Analysis & Hit Selection | Computational analysis of screening data to identify "hits" (active compounds). | Data analysis software, statistical methods for hit validation. wikipedia.org |

| Hit Confirmation & Follow-up | Re-testing and validation of initial hits in secondary, more complex assays. | Orthogonal assays, dose-response studies. nih.gov |

The integration of high-throughput synthesis and screening will be a powerful engine for discovering novel applications and lead compounds based on the this compound structure.

Integration with Artificial Intelligence and Machine Learning for Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the optimization of lead compounds derived from this compound. nih.gov These technologies can analyze vast and complex datasets generated from computational modeling and high-throughput screening to guide the design of molecules with superior properties.

Machine learning models, particularly deep learning, can be trained on existing structure-activity relationship data to predict the biological activities of novel, unsynthesized derivatives. nih.gov These predictive models can significantly enhance the efficiency of the drug discovery process by prioritizing which compounds to synthesize, saving time and resources. researchgate.net

Furthermore, generative AI models offer the exciting possibility of de novo drug design. These algorithms can learn the underlying rules of chemical structure and biological activity to propose entirely new molecules based on the this compound scaffold that are optimized for multiple properties simultaneously. This multi-objective optimization can balance potency against a target with desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, increasing the likelihood of clinical success. researchgate.net For instance, an AI model could be tasked to generate derivatives that maximize inhibitory activity while minimizing predicted toxicity and ensuring good oral bioavailability.

The synergy between AI, HTS, and automated synthesis creates a closed-loop "design-make-test-learn" cycle. In this cycle, AI proposes new candidate molecules, which are then rapidly synthesized and tested. The new experimental data is fed back into the AI model, which learns from the results and designs the next, improved generation of compounds. This iterative process can dramatically accelerate the journey from an initial hit compound to a fully optimized drug candidate.

Investigation of Novel Reactivity Patterns and Transformation Pathways

Future synthetic research on this compound will likely focus on uncovering novel reactivity patterns and developing new transformation pathways. The thiourea functional group is a versatile building block in organic synthesis, known for its ability to participate in a variety of cyclization and transformation reactions to form valuable heterocyclic compounds. mdpi.com

One area of exploration is the use of this compound as a precursor for more complex, fused heterocyclic systems. The thiourea moiety can react with a range of bifunctional reagents to construct thiazoles, pyrimidines, or other important medicinal chemistry scaffolds, with the morpholinopropyl side chain being carried through the transformation to potentially enhance the resulting molecule's pharmacokinetic properties.

Another frontier is the development of green and efficient synthetic methodologies for modifying the core structure. nih.gov This includes the use of microwave or ultrasound irradiation to accelerate reactions and improve yields, as has been demonstrated for other thiourea derivatives. nih.gov Research into novel catalytic systems, such as those employing metal-organic frameworks (MOFs) or nanoparticles, could also open up new avenues for the selective functionalization of the molecule under mild conditions. nih.gov Investigating the tautomeric equilibrium of the thiourea group (thione vs. thiol forms) under different conditions could also reveal new reactivity for derivatization. mdpi.com

Table 3: Potential Future Reactions for this compound

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Heterocyclization | α-Haloketones, dicarbonyls | Thiazole, pyrimidine (B1678525), or other heterocyclic derivatives |

| Desulfurization | Oxidizing agents | Urea (B33335) or guanidine analogs |

| Metal Complexation | Transition metal salts | Coordination complexes with potential catalytic or biological activity sphinxsai.com |

| Catalytic C-H Activation | Transition metal catalysts | Functionalization of the morpholine ring or propyl linker |

| Green Synthesis | MOF-supported catalysts | Efficient and environmentally friendly synthesis of derivatives nih.gov |

By exploring these advanced synthetic strategies, chemists can expand the diversity of compounds accessible from this compound, leading to the discovery of molecules with unique structures and functions.

Expanding Applications in Smart Materials and Nanotechnology

The unique chemical properties of this compound make it an intriguing candidate for applications in the burgeoning fields of smart materials and nanotechnology. The morpholine and thiourea moieties offer distinct functionalities that can be harnessed to create advanced materials with responsive and targeted properties.

The nitrogen atom in the morpholine ring can be protonated or deprotonated depending on the pH, making it a potential component for pH-responsive "smart" polymers. By incorporating this compound into a polymer backbone, materials could be designed to change their structure, solubility, or conformation in response to specific pH triggers. This could be useful for creating drug delivery systems that release their payload in the acidic environment of a tumor or specific cellular compartments. The morpholine heterocycle is already recognized for its utility in developing advanced materials like polymers and resins. e3s-conferences.org

In nanotechnology, the sulfur atom of the thiourea group provides a strong binding site for functionalizing the surface of metal nanoparticles, such as gold or silver. This allows for the creation of hybrid nanomaterials where the nanoparticles are coated with a layer of this compound. Such functionalized nanoparticles could have applications in catalysis, sensing, or as antifungal agents. dntb.gov.ua For example, thiourea has been used to modify TiO2 nanorods to enhance their photocatalytic activity. mdpi.com The thiourea group's ability to act as a fluorescent sensor for metal ions could also be translated to nanoparticle-based detection systems. nih.gov

Future research in this area will focus on the synthesis and characterization of these novel materials, exploring how the specific properties of this compound can be leveraged to create functional and intelligent systems for a variety of technological applications.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the morpholinopropyl chain (δ ~2.4–3.5 ppm for morpholine protons) and thiourea NH signals (δ ~7.5–8.5 ppm) .

- Infrared Spectroscopy (IR) : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 232.1) .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Question

Discrepancies may arise from variations in:

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers), concentration, or cell lines (e.g., cancer vs. normal cells). Standardize protocols using guidelines from and .

- Structural Analogues : Compare activities with halogenated thioureas (e.g., 1-(4-Iodophenyl)-2-thiourea) to assess substituent effects .

- Purity Verification : Contaminants (e.g., unreacted amine) may skew results. Re-evaluate using HPLC-coupled bioassays .

What computational strategies can predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tyrosine kinases or proteases). Focus on the thiourea moiety’s hydrogen-bonding potential .

- MD Simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent electronic effects (e.g., Hammett σ values) with inhibitory activity .

How can solubility challenges in bioassays be addressed for this compound?

Advanced Research Question

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetylated morpholine) to improve bioavailability .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

What crystallographic approaches determine the conformational stability of this compound?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Use SHELXL (via WinGX suite) for structure refinement. Key parameters: torsion angles of the morpholinopropyl chain and thiourea planarity .

- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Advanced Research Question

- Substituent Modulation : Replace the morpholinopropyl group with piperazine (increased basicity) or introduce electron-withdrawing halogens (e.g., fluorine) on the phenyl ring .

- Thiourea Modifications : Replace sulfur with selenium (selenourea analogs) to alter redox activity .

- Biological Testing : Prioritize derivatives showing >50% inhibition in enzyme assays (e.g., urease or carbonic anhydrase) at IC50 < 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.